molecular formula C21H22ClN3O3 B14995058 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide

Cat. No.: B14995058
M. Wt: 399.9 g/mol
InChI Key: NWPXBZVCBRZEIR-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Chlorophenyl Group:

    Formation of the Benzamide Core: The final step involves coupling the oxadiazole intermediate with 4-ethoxy-N-(propan-2-yl)benzamide using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the chlorophenyl group are believed to play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide
  • **N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide
  • **N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxy-N-(propan-2-yl)benzamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22ClN3O3/c1-4-27-18-11-7-16(8-12-18)21(26)25(14(2)3)13-19-23-20(24-28-19)15-5-9-17(22)10-6-15/h5-12,14H,4,13H2,1-3H3

InChI Key

NWPXBZVCBRZEIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C

Origin of Product

United States

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